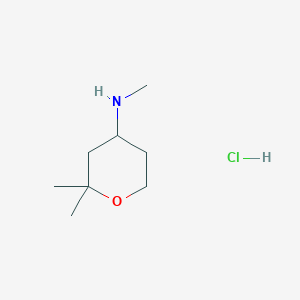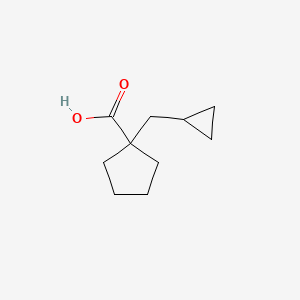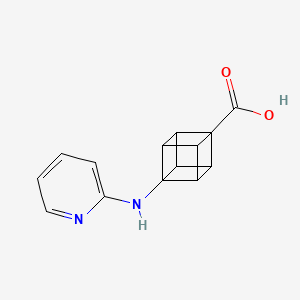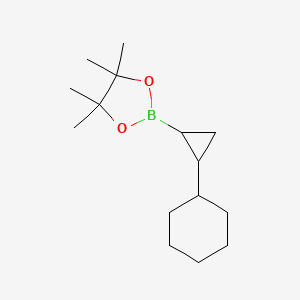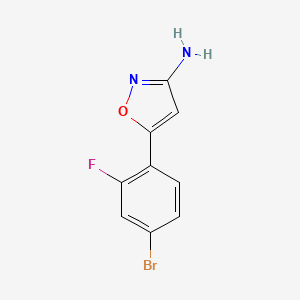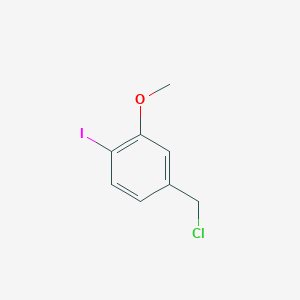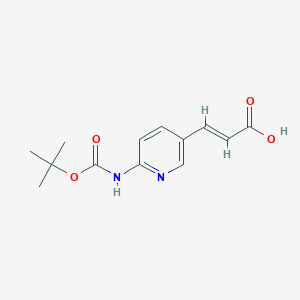
3-(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyridine ring, which is further connected to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid typically involves the protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino group is then coupled with a prop-2-enoic acid derivative under suitable reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable synthesis, which is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid has several scientific research applications:
Biology: The compound is utilized in chemical biology for the synthesis of bifunctional molecules that can modulate biological pathways.
Industry: Used in the production of advanced materials and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The pyridine ring and prop-2-enoic acid moiety provide additional sites for interaction with biological molecules, enabling the compound to modulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Another compound with a Boc-protected amino group on a pyridine ring, used in the development of PROTAC degraders.
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: Similar structure with a Boc-protected amino group, used in organic synthesis.
Uniqueness
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis, chemical biology, and drug development. Its ability to undergo various chemical reactions and its role in the synthesis of bifunctional molecules make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C13H16N2O4 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
(E)-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10-6-4-9(8-14-10)5-7-11(16)17/h4-8H,1-3H3,(H,16,17)(H,14,15,18)/b7-5+ |
Clave InChI |
BTXZEUDRVRYVDI-FNORWQNLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)/C=C/C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




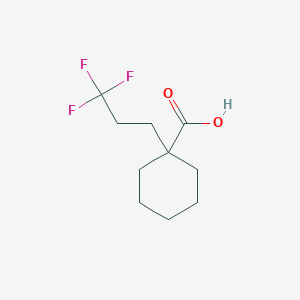
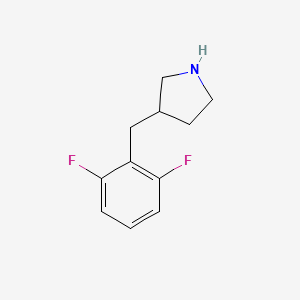
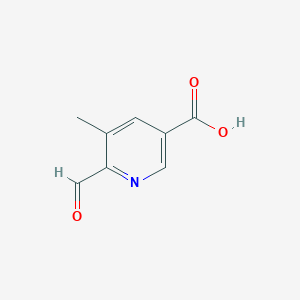
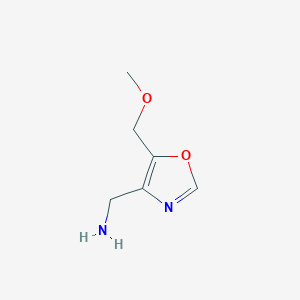
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
